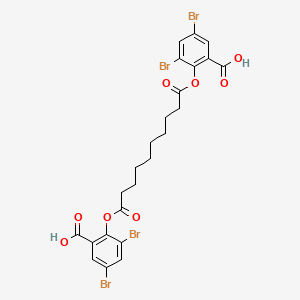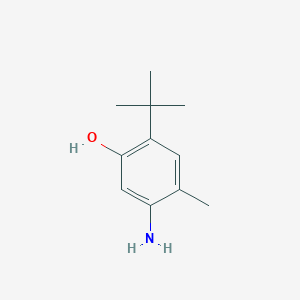
Isopropoxy(phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropoxy(phenyl)silane is a chemical compound with the molecular formula C9H14OSi. It is known for its use as a stoichiometric reductant in various chemical reactions, particularly in metal-catalyzed hydrofunctionalizations. This compound is valued for its ability to decrease catalyst loading, lower reaction temperatures, and allow for a wide range of functional group tolerance .
準備方法
Synthetic Routes and Reaction Conditions: Isopropoxy(phenyl)silane can be synthesized through the reaction of phenylsilane with isopropanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the isopropoxy group on the silicon atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial in industrial settings .
化学反応の分析
Types of Reactions: Isopropoxy(phenyl)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reductant in metal-catalyzed hydrogenation reactions.
Hydrofunctionalization Reactions: It is used in the hydrofunctionalization of alkenes, where it serves as a hydride source.
Common Reagents and Conditions:
Metal Catalysts: Iron and manganese catalysts are commonly used in reactions involving this compound.
Aprotic, Nonalcoholic Conditions: These conditions are preferred to exclude alcohol solvents from the reactions.
Major Products Formed:
Hydrogenation of Olefins: The reduction of olefins to alkanes.
Branch-Selective Olefin Cross-Coupling Reactions: Formation of branched products from olefins.
科学的研究の応用
Isopropoxy(phenyl)silane has a wide range of applications in scientific research, including:
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as a reductant can be explored in biochemical research.
作用機序
The mechanism of action of isopropoxy(phenyl)silane involves its role as a hydride donor in chemical reactions. The compound donates a hydride ion (H-) to the substrate, facilitating reduction reactions. This process is often catalyzed by metal catalysts, which enhance the efficiency and selectivity of the reactions .
類似化合物との比較
Phenylsilane: Another reductant used in similar reactions but less efficient compared to isopropoxy(phenyl)silane.
Triethylsilane: Used in reduction reactions but with different reactivity and selectivity profiles.
Uniqueness: this compound is unique due to its ability to exclude alcohol solvents from reactions, allowing for a broader range of functional group tolerance and more diverse solvent use. This makes it a more efficient and versatile reductant compared to similar compounds .
特性
分子式 |
C9H12OSi |
|---|---|
分子量 |
164.28 g/mol |
InChI |
InChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
YPIQOCVXLTUEHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


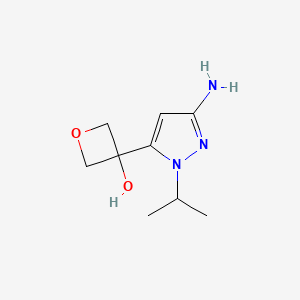
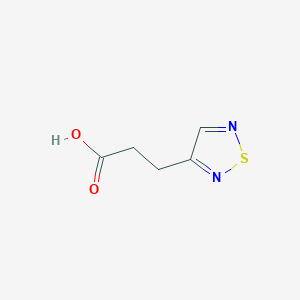
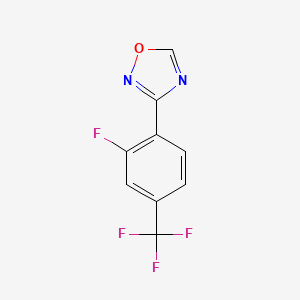
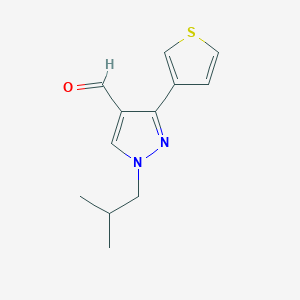
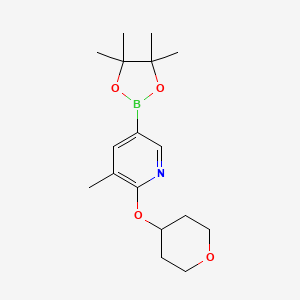
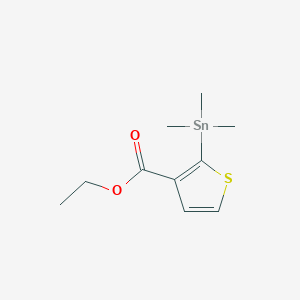

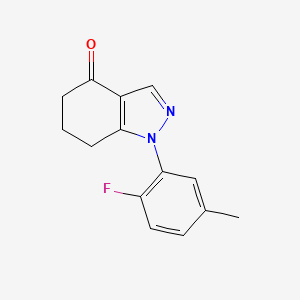
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
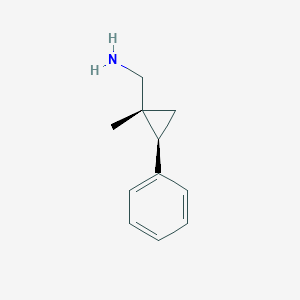
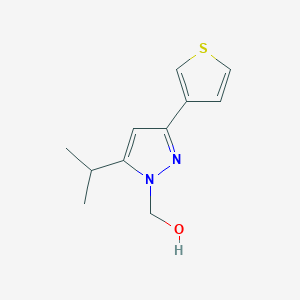
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
